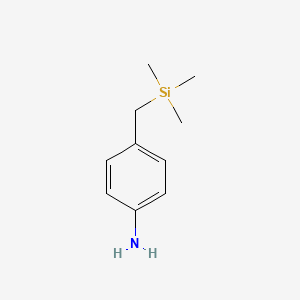
4-(Trimethylsilylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trimethylsilylmethyl)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further bonded to an aniline moiety. This compound is notable for its unique structural features, which confer distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilylmethyl)aniline typically involves the reaction of aniline with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-(Trimethylsilylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
科学研究应用
4-(Trimethylsilylmethyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials
作用机制
The mechanism of action of 4-(Trimethylsilylmethyl)aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group acts as a protecting group, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
- 4-(Trimethylsilyl)aniline
- 4-(Trimethylsilyl)ethynylaniline
- N-Methyl-N-(trimethylsilylmethyl)aniline
Uniqueness: 4-(Trimethylsilylmethyl)aniline is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science .
属性
分子式 |
C10H17NSi |
|---|---|
分子量 |
179.33 g/mol |
IUPAC 名称 |
4-(trimethylsilylmethyl)aniline |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8,11H2,1-3H3 |
InChI 键 |
PCHSREYFWUNJKX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


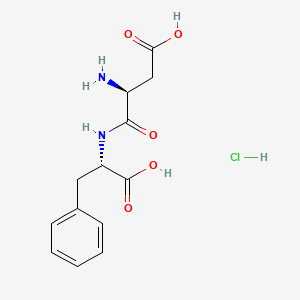
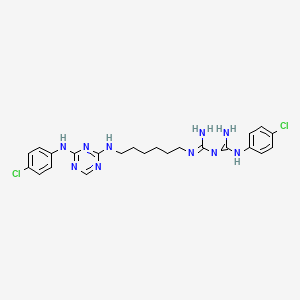
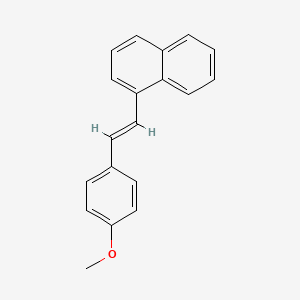
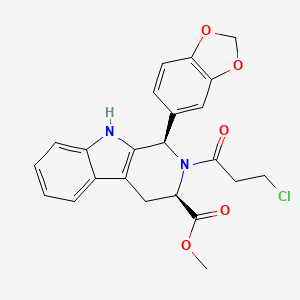
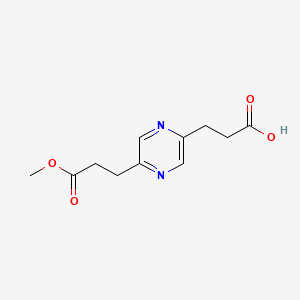
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)

![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
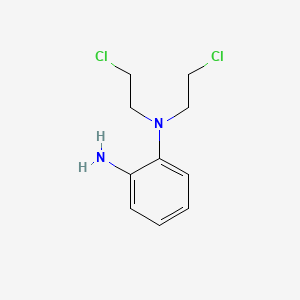

![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
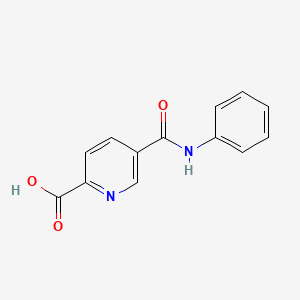
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
